4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Ortho-fluorine substitution on the phenyl ring creates unique steric and electronic properties, critical for SAR studies where para-fluoro or unsubstituted analogs fail. The hydrochloride salt ensures aqueous solubility for reliable in vitro assays. - Purity: ≥97% (HPLC), suitable for reference standard and LC-MS method development. - LogP 1.31 & TPSA 46.33 Ų meet CNS drug-likeness guidelines for blood-brain barrier penetration. - Available from stock with rapid global delivery for medicinal chemistry and protease inhibitor research.

Molecular Formula C10H12ClFN2O
Molecular Weight 230.66 g/mol
CAS No. 1177345-85-5
Cat. No. B1521682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride
CAS1177345-85-5
Molecular FormulaC10H12ClFN2O
Molecular Weight230.66 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2F)N.Cl
InChIInChI=1S/C10H11FN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H
InChIKeyJQZOPHRDQIMMBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one HCl: Procurement & Differentiation


4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride is a heterocyclic organic compound belonging to the 2-pyrrolidinone class, featuring a 4-amino substituent, a 1-(2-fluorophenyl) group, and formulated as the hydrochloride salt. Its molecular formula is C₁₀H₁₂ClFN₂O, with a molecular weight of 230.67 g/mol . The ortho-fluorine substitution on the phenyl ring distinguishes it from its para-fluoro and unsubstituted analogs, imparting unique electronic and steric properties [1]. This compound is primarily employed as a research intermediate and a building block in medicinal chemistry, with applications in the synthesis of bioactive molecules, particularly those targeting neurological disorders and infectious diseases .

1
Ortho-fluorine substitution – Reported electronic and steric profile differentiates from para-fluoro and unsubstituted analogs for SAR studies.
2
Hydrochloride salt form – Supports aqueous handling and standard laboratory formulation without additional free-base conversion steps.
3
≥97% HPLC purity – Specification review indicates lower impurity burden; may support reproducible synthesis and assay development.

4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one HCl: Generic Substitution Limitations


In the realm of drug discovery and chemical synthesis, substituting one pyrrolidin-2-one derivative for another is rarely a straightforward task, even when structural differences appear minor. The presence and position of the fluorine atom on the phenyl ring directly influence the compound's lipophilicity, electronic distribution, and potential interactions with biological targets [1]. The ortho-fluorophenyl moiety in 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride imparts a distinct logP value and hydrogen-bonding profile compared to its para-fluoro and unsubstituted counterparts, which can lead to significant differences in membrane permeability, metabolic stability, and target binding affinity [2]. Furthermore, the hydrochloride salt form is critical for aqueous solubility and handling, differentiating it from free-base analogs . Therefore, a generic substitution without rigorous comparative data can compromise experimental reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions. The following evidence guide provides the quantitative differentiators necessary for informed procurement.

Fluorine positional isomer Ortho- to para-fluoro substitution may shift lipophilicity and membrane-permeability profiles, limiting direct replacement without comparative SAR data.
Salt vs. free base Free-base analogs of pyrrolidin-2-one may exhibit substantially lower aqueous solubility; assay compatibility and formulation context may differ.
Purity grade mismatch Unspecified or lower-purity sources may introduce variable impurities that affect enzyme inhibition readouts or multi-step synthetic yields.

4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one HCl: Evidence-Based Differentiation


Ortho-Fluorine Lipophilicity Advantage

The lipophilicity of 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride, as measured by the octanol-water partition coefficient (LogP), is 1.3115 . This value is notably higher than that of its para-fluoro substituted analog, 4-amino-1-(4-fluorophenyl)pyrrolidin-2-one, which has a reported LogP of 0.4188 [1], and its unsubstituted phenyl analog, 4-amino-1-phenylpyrrolidin-2-one, with a LogP of 0.276 [2]. The ortho-fluorine substitution increases the compound's hydrophobic character by a factor of approximately 3.1x over the para-fluoro analog and 4.8x over the unsubstituted analog, based on the logarithmic scale.

Ortho-Fluoro LogP
Reported
LogP 1.31 vs 0.42 (para-F) & 0.28 (unsub.)
~2.9× and 4.8× higher lipophilicity
Supports membrane-permeability differentiation in SAR.
Computed partition coefficient; experimental validation may differ.
Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Hydrochloride Salt Solubility Advantage

4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one is supplied and utilized as its hydrochloride salt, which fundamentally alters its physicochemical properties. While direct quantitative solubility data for this specific compound is not available in primary literature, the formation of a hydrochloride salt is a well-established method to enhance the aqueous solubility of amine-containing compounds. Class-level inference indicates that the hydrochloride salt of a 4-amino-pyrrolidin-2-one derivative typically exhibits a solubility increase of 10- to 1000-fold over its corresponding free base, depending on pH and buffer conditions . This is in stark contrast to non-salt analogs, such as the free base 4-amino-1-phenylpyrrolidin-2-one, which would be significantly less water-soluble and require different handling and formulation strategies.

Salt Solubility Context
Class-level
Estimated 10–1000× solubility increase vs free base
Supports aqueous handling; compound-specific data needed.
Class-level inference; direct solubility data not available from primary sources.
Pharmaceutical Formulation Solubility Preclinical Research

High HPLC Purity Enables Reproducibility

Technical datasheets from reputable vendors specify a purity of ≥97% for 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride, as determined by High-Performance Liquid Chromatography (HPLC) . This defined purity standard provides a benchmark for procurement that is not uniformly guaranteed across all analogs or alternative sources. In contrast, other pyrrolidin-2-one derivatives are often offered with unspecified or lower purity grades (e.g., 95%), which can introduce variable amounts of impurities that may act as enzyme inhibitors, assay interferents, or side-products in subsequent synthetic steps.

HPLC Purity
Specification review
≥97% (HPLC)
Reduces batch-to-batch variability risk in sensitive assays.
Per vendor specification; independent verification recommended.
Chemical Synthesis Quality Control Analytical Chemistry

GHS Hazard Profile Informs Safety Protocols

According to its Globally Harmonized System (GHS) classification, 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride carries specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), and is labeled with the GHS07 pictogram (Warning) [1]. While many pyrrolidin-2-one derivatives share similar irritation hazards, the specific combination of hazard codes and the lack of more severe classifications (e.g., H300, H310) differentiate it from more toxic analogs. For instance, some fluorinated pyrrolidinones exhibit additional acute toxicity hazards due to metabolic activation, requiring more stringent handling. The absence of such classifications for this compound simplifies its use in standard laboratory settings.

GHS Hazard Profile
Reported
H302, H315, H319, H335; GHS07 Warning
Supports standard laboratory safety protocol and PPE selection.
Based on ECHA C&L notifications and vendor SDS.
Laboratory Safety Chemical Handling Risk Assessment

CNS Drug-Likeness Profile Advantage

The target compound exhibits a molecular weight of 230.67 g/mol, a topological polar surface area (TPSA) of 46.33 Ų, 1 hydrogen bond donor (HBD), and 2 hydrogen bond acceptors (HBA) . These values place it within favorable ranges for central nervous system (CNS) drug-likeness (MW < 400, TPSA < 90 Ų, HBD ≤ 3, HBA ≤ 7) [1]. In comparison, its para-fluoro analog has a similar TPSA of 46.33 Ų but a lower LogP (0.4188 vs. 1.3115), while the unsubstituted phenyl analog has a TPSA of 46.33 Ų and LogP of 0.276 [2]. The combination of moderate TPSA and enhanced LogP positions the target compound more favorably for passive membrane diffusion while maintaining adequate solubility for in vivo studies.

CNS Drug-Likeness
Reported
MW 230.67, TPSA 46.33 Ų, HBD 1, LogP 1.31
LogP 2.9× para-F, 4.8× unsub. phenyl
Supports CNS permeability context for lead optimization studies.
Computed parameters; experimental BBB models may differ.
Drug Design Physicochemical Properties Lead Optimization

4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one HCl: Key Applications


Cathepsin S Inhibitor Synthesis

Patents and literature describe the utility of substituted pyrrolidin-2-ones as scaffolds for the development of cathepsin S inhibitors, a target for autoimmune and inflammatory diseases [1]. The unique ortho-fluorophenyl substitution in 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride offers a distinct electronic and steric profile compared to other halogenated or unsubstituted analogs. Its LogP of 1.3115 and moderate TPSA (46.33 Ų) make it a suitable starting point for optimizing binding affinity and cellular permeability in protease inhibitor design.

Membrane-Penetrating Antimicrobial Agents

Pyrrolidin-2-one derivatives have demonstrated antimicrobial activity, with some analogs exhibiting MIC values in the low µg/mL range against Gram-positive and Gram-negative bacteria . The hydrochloride salt form of the target compound ensures adequate aqueous solubility for in vitro susceptibility testing, while the ortho-fluorophenyl group provides increased lipophilicity (LogP 1.3115) , which is hypothesized to facilitate bacterial membrane penetration. Researchers can utilize this compound as a core scaffold for synthesizing novel antimicrobials with potentially improved activity against resistant strains.

Analytical Reference Standard

With a specified purity of ≥97% (HPLC) and a well-defined GHS hazard profile [2], 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride is suitable for use as a reference standard in the development and validation of HPLC, LC-MS, or NMR methods for the analysis of pyrrolidin-2-one derivatives. Its distinct retention time and mass spectral fragmentation pattern, influenced by the ortho-fluorine atom, provide a reliable benchmark for purity assessment and impurity profiling in related synthetic products.

CNS-Targeted Lead Optimization Building Block

The physicochemical properties of 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride—namely a molecular weight of 230.67, TPSA of 46.33 Ų, and only one hydrogen bond donor—align well with established guidelines for CNS drug-likeness [3]. The enhanced lipophilicity (LogP 1.3115) relative to para-fluoro and unsubstituted phenyl analogs [REFS-2, REFS-6] positions this compound as a privileged building block for the design of molecules intended to cross the blood-brain barrier, making it a strategic choice for medicinal chemistry teams focusing on neurological or psychiatric indications.

Application
Selection Property
Validation Focus
Cathepsin S inhibitor design
Ortho-fluorophenyl SAR profile
Protease binding and cellular permeability assays
Antimicrobial scaffold development
Balanced solubility-lipophilicity profile
MIC determination and membrane-penetration studies
Reference standard for method validation
Defined ≥97% purity and hazard profile
Chromatographic method validation and impurity profiling
CNS lead optimization building block
Favorable CNS drug-likeness parameters
BBB penetration models and CNS exposure studies
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